molecular formula C22H27NO5 B6419653 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091150-82-1

2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide

Cat. No.: B6419653
CAS No.: 1091150-82-1
M. Wt: 385.5 g/mol
InChI Key: JAIWQDHXOVMENO-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with three methoxy groups and a phenyloxan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Phenyloxan Moiety: The phenyloxan moiety can be introduced by reacting the benzamide with 4-phenyloxan-4-ylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Products may include 2,3,4-trimethoxybenzoic acid derivatives.

    Reduction: Products may include 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]aniline.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy groups may enhance the compound’s ability to bind to these targets, while the phenyloxan moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-phenylpiperidin-4-yl)methylbenzamide
  • 2,3,4-trimethoxy-N-(4-phenylmorpholin-4-yl)methylbenzamide
  • 3,4,5-trimethoxy-N-(4-phenylthien-4-yl)methylbenzamide

Uniqueness

2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to the specific arrangement of its methoxy groups and the presence of the phenyloxan moiety. This structural configuration may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-25-18-10-9-17(19(26-2)20(18)27-3)21(24)23-15-22(11-13-28-14-12-22)16-7-5-4-6-8-16/h4-10H,11-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIWQDHXOVMENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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